molecular formula C20H19N5O4S B6490801 N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 906154-95-8

N-{[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No. B6490801
CAS RN: 906154-95-8
M. Wt: 425.5 g/mol
InChI Key: QKCUJJAPLCKZHZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an acetamidophenyl group, a carbamoyl group, a sulfanyl group, and an oxadiazol group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of carboxylic acids and amines .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The amide functional group has a nitrogen atom attached to a carbonyl carbon atom .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many compounds containing a 1,3,4-thiadiazole moiety exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the functional groups present, it could potentially exhibit a variety of biological activities and could be a candidate for drug development .

properties

IUPAC Name

N-[[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13(26)22-15-7-9-16(10-8-15)23-17(27)12-30-20-25-24-18(29-20)11-21-19(28)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,28)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCUJJAPLCKZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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